Methods of Synthesis
The synthesis of 2-ethenyl-3,5-dimethylpyrazine can be achieved through several methods:
Structure Description
The molecular structure of 2-ethenyl-3,5-dimethylpyrazine features a pyrazine ring with two methyl groups located at the 3 and 5 positions and an ethenyl group at the 2 position. The presence of these substituents significantly influences its chemical reactivity and physical properties.
The structural formula can be represented as follows:
Reactivity Profile
2-Ethenyl-3,5-dimethylpyrazine undergoes various chemical reactions typical for substituted pyrazines:
Biological Activity
The mechanism of action for 2-ethenyl-3,5-dimethylpyrazine primarily relates to its role as an olfactory stimulus in various species, notably insects like Solenopsis invicta (fire ants). Upon exposure, it elicits significant alarm responses due to its potent odorant properties:
Key Properties
The compound has been assessed for safety, revealing an LD50 value of 460 mg/kg in rats, indicating moderate toxicity upon exposure .
Scientific Applications
The molecular structure of 2-ethenyl-3,5-dimethylpyrazine consists of a six-membered aromatic pyrazine ring with nitrogen atoms at positions 1 and 4. Key structural features include:
Chromatographic PropertiesGas chromatography (GC) retention indices (RI) provide reliable identification metrics across different stationary phases:
Table 1: Chromatographic Retention Indices for 2-Ethenyl-3,5-dimethylpyrazine
Column Type | Stationary Phase | Retention Index (RI) | Temperature Program |
---|---|---|---|
Non-polar | DB-1 | 1078 | 35°C → 280°C (2°C/min) |
Non-polar | SE-54 | 1102 | 35°C → 230°C (custom ramp) |
Polar | FFAP | 1552 | 35°C → 230°C (custom ramp) |
These indices, reproducible across laboratories, enable precise isolation and quantification in complex matrices like coffee or roasted seeds [3] [9].
Discovery in Natural Sources
2-Ethenyl-3,5-dimethylpyrazine was first identified in freshly roasted coffee during volatile profiling in the late 1990s. Using aroma extract dilution analysis (AEDA), researchers detected it as a key odorant in Colombian and Brazilian coffee beans [3] [6]. Subsequent studies confirmed its presence in:
Its occurrence stems from Maillard reaction pathways during thermal processing, where reducing sugars and amino acids (e.g., cysteine) degrade to form pyrazine intermediates [6].
Synthesis Approaches
Early synthetic routes were inefficient, yielding ≤5% target product. A breakthrough total synthesis employs a Diels-Alder/retro-Diels-Alder strategy:
Table 2: Natural Occurrence and Formation Pathways
Source | Concentration (μg/kg) | Formation Mechanism |
---|---|---|
Roasted coffee | 10–50 | Maillard reaction |
Wild mango seeds | 5–20 | Thermal degradation |
Fried shallot oil | 15–60 | Lipid oxidation |
Olfactory Properties
2-Ethenyl-3,5-dimethylpyrazine exhibits a multifaceted aroma profile:
Its sensory impact arises from an exceptionally low odor threshold:
Applications in Flavor Design
As a flavor ingredient (FEMA 3149), it enhances:
Table 3: Sensory Thresholds and Flavor Impact
Medium | Threshold (μg/L) | Aroma Impact |
---|---|---|
Water | 0.4 | Earthy, potato-like |
Vegetable oil | 0.9 | Roasted nuts, coffee |
Air (headspace) | 0.05 | Smoky, burnt almonds |
Structurally, the ethenyl group lowers the odor threshold compared to alkyl analogs (e.g., 2-ethyl-3,5-dimethylpyrazine) by enhancing volatility and receptor binding affinity [4] [8].
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